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Compound of Interest

Compound Name:
ethyl 3-amino-5-methoxy-1H-

indole-2-carboxylate

Cat. No.: B037330 Get Quote

Chemical Identifier: CAS 89607-80-7 Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight:

234.26 g/mol

This technical guide provides an in-depth overview of ethyl 3-amino-5-methoxy-1H-indole-2-
carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug development. It

is intended for researchers, scientists, and professionals in the field of organic synthesis and

pharmaceutical sciences.

Introduction and Significance
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a polysubstituted indole, a class of

heterocyclic compounds of immense interest due to their prevalence in biologically active

natural products and pharmaceuticals. The indole core is recognized as a "privileged structure"

in medicinal chemistry, frequently forming the scaffold of molecules designed to interact with

various biological targets.

The specific arrangement of functional groups on this molecule—an amino group at the 3-

position, a methoxy group at the 5-position, and an ethyl carboxylate at the 2-position—makes

it a versatile and valuable building block. The nucleophilic 3-amino group serves as a critical

handle for introducing diverse substituents and building complex molecular architectures, while

the electron-donating methoxy group and electron-withdrawing ester group modulate the

reactivity and physicochemical properties of the indole ring. These features are instrumental in
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the synthesis of targeted therapeutics, including potential GSK-3β inhibitors and agents

targeting the central nervous system.[1]

Physicochemical and Spectroscopic Data
Accurate characterization is the cornerstone of chemical synthesis and drug development. The

validated data for ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate are summarized below.

Property Value Source

CAS Number 89607-80-7 [2]

Molecular Formula C₁₂H₁₄N₂O₃ [2][3]

Molecular Weight 234.26 g/mol [2][3]

Appearance
Expected to be a solid

(crystalline powder)
General knowledge

Purity
Commercially available up to

≥98%
[4]

Predicted XlogP 2.4 [3]

While a specific experimental melting point is not widely published, related compounds such as

ethyl 5-methoxyindole-2-carboxylate have a melting point in the range of 154-160 °C.[5]

Detailed ¹H NMR and ¹³C NMR data are essential for structural confirmation and are typically

generated upon synthesis.

Synthesis and Mechanistic Rationale
The construction of the substituted indole core of ethyl 3-amino-5-methoxy-1H-indole-2-
carboxylate is classically achieved through a multi-step sequence involving the Japp-

Klingemann reaction followed by a Fischer indole synthesis. This robust and well-established

pathway offers a reliable method for preparing highly functionalized indole-2-carboxylates.[6]

Overview of the Synthetic Strategy
The synthesis begins with the diazotization of a substituted aniline, which then undergoes a

Japp-Klingemann reaction with a β-ketoester. The resulting hydrazone is then cyclized under
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acidic conditions to form the indole ring system. A subsequent nitration and reduction sequence

installs the key 3-amino group.

Substituted Aniline Diazotization Aryl Diazonium Salt Japp-Klingemann Reaction
(+ β-Ketoester) Arylhydrazone Intermediate Fischer Indole Synthesis

(Acid-catalyzed cyclization)
Ethyl 5-methoxy-1H-indole-

2-carboxylate Nitration Ethyl 5-methoxy-3-nitro-
1H-indole-2-carboxylate Reduction

Final Product:
Ethyl 3-amino-5-methoxy-
1H-indole-2-carboxylate

Click to download full resolution via product page

Caption: General synthetic workflow for 3-amino-indole-2-carboxylates.

Detailed Experimental Protocol (Exemplary)
While a specific published protocol for CAS 89607-80-7 is not readily available, the following

procedure is a representative synthesis adapted from established methodologies for analogous

3-amino-1H-indole-2-carboxylates.

Step 1: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis

Diazotization: To a cooled (0-5 °C) solution of p-anisidine (1.0 eq) in aqueous HCl, add a

solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5

°C. Stir for 30 minutes to form the p-methoxyphenyl diazonium chloride solution.

Japp-Klingemann Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq)

in ethanol and add a solution of sodium acetate. Cool the mixture to 0-5 °C and add the

previously prepared diazonium salt solution slowly. Allow the reaction to stir and warm to

room temperature overnight. The resulting arylhydrazone is then extracted with an organic

solvent (e.g., ethyl acetate), washed, dried, and concentrated.

Fischer Indole Cyclization: Dissolve the crude arylhydrazone in ethanol and add a strong

acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid). Heat the mixture to

reflux for several hours until TLC analysis indicates the consumption of the starting material.

Cool the reaction, pour it onto ice water, and extract the product. Purify the crude ethyl 5-

methoxy-1H-indole-2-carboxylate by column chromatography or recrystallization.

Step 2: Nitration of the Indole Ring at the 3-Position
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Dissolve the ethyl 5-methoxy-1H-indole-2-carboxylate (1.0 eq) in glacial acetic acid and cool

to 0-5 °C.

Add nitric acid (1.1 eq) dropwise while maintaining the low temperature.

Stir the reaction at low temperature for 1-2 hours. Upon completion, pour the mixture into ice

water to precipitate the product.

Filter the solid, wash with water until neutral, and dry to yield ethyl 5-methoxy-3-nitro-1H-

indole-2-carboxylate.

Step 3: Reduction of the Nitro Group to the 3-Amino Group

Suspend the nitro-indole intermediate (1.0 eq) in ethanol or ethyl acetate.

Add a reducing agent, such as SnCl₂·2H₂O or catalytic hydrogenation (H₂ gas with a Pd/C

catalyst).

If using SnCl₂, heat the mixture to reflux for several hours. For catalytic hydrogenation,

pressurize the reaction vessel with hydrogen and stir at room temperature.

After the reaction is complete, perform an appropriate workup. For the tin reduction, basify

the mixture with aqueous NaHCO₃ and extract the product. For hydrogenation, filter off the

catalyst.

Concentrate the organic phase and purify the crude product by column chromatography on

silica gel to afford pure ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate.

Mechanistic Considerations
Japp-Klingemann Reaction: This reaction is a reliable method for forming arylhydrazones

from diazonium salts and active methylene compounds like β-ketoesters. The mechanism

involves an initial azo coupling followed by the hydrolytic cleavage of an acyl group (in this

case, the acetyl group from ethyl acetoacetate), which is a key advantage as it directly yields

the required hydrazone for the subsequent Fischer synthesis.

Fischer Indole Synthesis: This acid-catalyzed reaction proceeds via a-sigmatropic

rearrangement of the enamine tautomer of the hydrazone. The choice of acid is critical and
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can influence yields and side-product formation.

Nitration & Reduction: The electron-rich indole ring is susceptible to electrophilic substitution.

The C3 position is the most nucleophilic and is selectively nitrated. The subsequent

reduction of the nitro group is a standard transformation, with catalytic hydrogenation often

being preferred for its clean reaction profile and milder conditions.

Applications in Drug Discovery and Development
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate serves as a pivotal intermediate for

constructing more complex molecules with therapeutic potential. The 3-amino group is a key

functional handle for diversification.

Synthesis of Kinase Inhibitors
The indole scaffold is present in numerous kinase inhibitors. For example, derivatives of this

compound can be elaborated into potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β),

a target implicated in neurodegenerative diseases like Alzheimer's, bipolar disorder, and

diabetes.[1] The synthesis involves acylating the 3-amino group or using it in condensation

reactions to build larger, more complex heterocyclic systems.

Core Intermediate Synthetic Elaboration Target Molecule Class Therapeutic Application

Ethyl 3-amino-5-methoxy-
1H-indole-2-carboxylate

Acylation / Condensation
at 3-amino position

Step 1 Cyclization / Further
Functionalization

Step 2 Complex Indole Derivatives
(e.g., Pyrido[3,4-b]indoles)

Step 3 Kinase Inhibitors (GSK-3β)
EGFR Inhibitors

CNS Agents

Click to download full resolution via product page

Caption: Role as a scaffold in medicinal chemistry workflows.

Precursor for EGFR Inhibitors
The compound is also a valuable precursor for synthesizing inhibitors of the Epidermal Growth

Factor Receptor (EGFR), a key target in oncology. For instance, related 5-chloro-indole-2-

carboxamides have been developed as potent inhibitors against both wild-type and mutant
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forms of EGFR.[5] The synthesis involves coupling the indole core with various amine

derivatives, a strategy where our title compound would be a highly relevant starting material.

Safety and Handling
As a laboratory chemical, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate must be

handled with appropriate precautions.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Measures:

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

Wear appropriate personal protective equipment (PPE), including safety goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat. Wash hands thoroughly after

handling.[2]

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible

substances.

First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least

15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek

medical attention.[2]

Disposal: Dispose of waste material in accordance with local, state, and federal

regulations.

This compound is intended for research use only and is not for human or veterinary use.[3]

Conclusion
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a strategically important building block

in modern medicinal chemistry. Its synthesis, rooted in classic organic reactions, provides

reliable access to a scaffold primed for chemical diversification. The presence of the 3-amino

group, in particular, offers a versatile point of attachment for building libraries of compounds

aimed at critical drug targets, such as protein kinases. A thorough understanding of its
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synthesis, properties, and handling is essential for any researcher looking to leverage the

power of the indole nucleus in drug discovery.

References
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.MDPI.
Material Safety Data Sheet - Cole-Parmer.Cole-Parmer.
ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from
Ethyl 2-Methylmalonate.ResearchGate.
3-(2-AMINOETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID -
precisionFDA.precisionFDA.
Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate - PMC - NIH.National Center for
Biotechnology Information.
1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID 698111 -
PubChem.PubChem.
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.Royal
Society of Chemistry.
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-
indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M
inhibitors - PMC - NIH.National Center for Biotechnology Information.
Ethyl 3-amino-5-methoxy-1h-indole-2-carboxylate (C12H14N2O3) -
PubChemLite.PubChemLite.
Compound ethyl 3-[(ethoxycarbonyl)amino]-5-methoxy-1H-indole-2-carboxylate -
MolPort.MolPort.
Compound ethyl 3-[(N-benzylglycyl)amino]-5-methoxy-1H-indole-2-carboxylate -
MolPort.MolPort.
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate - Appretech Scientific
Limited.Appretech Scientific Limited.
ethyl 3-[(2-bromo-3-methylbutanoyl)amino]-5-methoxy-1H-indole-2-carboxylate -
SpectraBase.SpectraBase.
ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-
carboxylates. | Request PDF - ResearchGate.ResearchGate.
Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-
monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors -
ResearchGate.ResearchGate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b037330?utm_src=pdf-body
https://www.benchchem.com/product/b037330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b037330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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